molecular formula C10H6Cl2O B146590 2,4-Dichloro-1-naphthol CAS No. 2050-76-2

2,4-Dichloro-1-naphthol

Cat. No. B146590
CAS RN: 2050-76-2
M. Wt: 213.06 g/mol
InChI Key: HVLJEMXDXOTWLV-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-naphthol is a chlorinated naphthol compound that has been studied in various contexts, including its reactivity and potential applications in organic synthesis. The compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the naphthol ring.

Synthesis Analysis

The synthesis of 2,4-dichloro-1-naphthol-related compounds has been explored through various methods. One approach involves the photoinduced C-C bond cleavage of cyclopropane fused-indanones, which are generated in situ from the reaction between indenones and trimethylsulfoxonium chloride under basic conditions. This method has been shown to yield 2,4-disubstituted-1-naphthols in up to 81% yield . Another synthesis route is the oxidative coupling of 2-naphthol, which can lead to the formation of atropisomeric 1,1'-bi-2-naphthol, a compound related to 2,4-dichloro-1-naphthol . Additionally, a tandem Friedel-Crafts reaction sequence has been developed to synthesize 4-substituted-2-naphthols, which involves the construction of up to three C-C bonds .

Molecular Structure Analysis

The molecular structure of 2,4-dichloro-1-naphthol derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a related compound, was determined, showing that the two ring systems are approximately perpendicular to each other . The influence of substituents on the naphthol ring has also been studied, revealing insights into the structural aspects of chlorinated naphthol derivatives .

Chemical Reactions Analysis

The reactivity of 2,4-dichloro-1-naphthol and its derivatives has been investigated in various chemical reactions. Chlorination reactions of 2-naphthol derivatives have been shown to yield different chlorinated products depending on the substituents present on the naphthol ring . The Voges-Proskauer reaction has been used to study the reactivity of 2,4-dichloro-1-naphthol, leading to the formation of pigments . Furthermore, acylation reactions have been employed to synthesize 4-chloro-2-naphthols, demonstrating the versatility of chlorinated naphthol compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-1-naphthol and related compounds have been characterized through various studies. Adsorption characteristics of 2-naphthol on graphene and graphene oxide have been investigated, revealing insights into the interactions between chlorinated naphthols and carbon-based materials . The influence of substituents on the chlorination course of 2-naphthol derivatives has been examined, providing information on the chemical behavior of these compounds under different conditions .

Scientific Research Applications

1. Spectrophotometric Determination in Biochemistry

2,4-Dichloro-1-naphthol has been utilized in biochemistry for the spectrophotometric determination of arginine in proteins. Messineo (1966) developed a modification of the Sakaguchi reaction using 2,4-Dichloro-1-naphthol, which enables the determination of arginine content in various proteins without previous hydrolysis (Messineo, 1966).

2. Solubility Studies in Supercritical Carbon Dioxide

The solubilities of 2,4-Dichloro-1-naphthol in supercritical carbon dioxide were experimentally determined by Yoon, Lee, and Lee (1993). This study is significant for understanding the solute solubilities in supercritical fluids, which has implications for industrial extraction and purification processes (Yoon, Lee, & Lee, 1993).

3. Environmental Chemistry and Bioremediation

In environmental chemistry, 2,4-Dichloro-1-naphthol has been linked to the study of bioremediation. Canada et al. (2002) used directed evolution to enhance the activity of toluene ortho-monooxygenase in Burkholderia cepacia G4 for naphthalene oxidation, which is essential for the degradation of environmental pollutants (Canada et al., 2002).

4. Histochemical Applications

Notenboom et al. (2004) explored the use of 2,4-Dichloro-1-naphthol in histochemistry. They found that the reaction product of arginine with this compound was fluorescent, allowing for the histochemical localization of arginine in various tissues (Notenboom, Veerdonk, & Kamer, 2004).

5. Proton Transfer Dynamics in Chemistry

Lee et al. (1986) studied the proton transfer dynamics from the excited states of 1-naphthol and 2-naphthol, including 2,4-Dichloro-1-naphthol, in various solvents. This research provides insights into the fundamental aspects of chemical reactions and molecular interactions (Lee et al., 1986).

Safety And Hazards

“2,4-Dichloro-1-naphthol” is harmful if swallowed or inhaled . It is very toxic to aquatic life . It should be used only under a chemical fume hood and personal protective equipment/face protection should be worn . It should be handled carefully to avoid contact and inhalation of its dust or solution .

Future Directions

“2,4-Dichloro-1-naphthol” has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2,4-dichloronaphthalen-1-ol
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InChI

InChI=1S/C10H6Cl2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HVLJEMXDXOTWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Cl
Source PubChem
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Molecular Formula

C10H6Cl2O
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DSSTOX Substance ID

DTXSID4062141
Record name 2,4-Dichloro-1-naphthol
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Molecular Weight

213.06 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2,4-Dichloro-1-naphthol
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Vapor Pressure

0.0000203 [mmHg]
Record name 2,4-Dichloro-1-naphthol
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Product Name

2,4-Dichloro-1-naphthol

CAS RN

2050-76-2
Record name 2,4-Dichloro-1-naphthol
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Record name 1-Naphthalenol, 2,4-dichloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
JH Yoon, HS Lee, H Lee - The Journal of Chemical Thermodynamics, 1993 - Elsevier
The experimental equilibrium solubilities of 2,4-dichloro-1-naphthol in carbon dioxide were measured at temperatures (308.15, 318.15, and 328.15) K and pressures from (10 to 35) MPa…
Number of citations: 5 www.sciencedirect.com
S TANABE, I KOYAHARA, N TAKEUCHI… - Chemical and …, 1972 - jstage.jst.go.jp
From the results in Table I, it would be concluded that polyhydroxy-benzenes and naphthalenes with 1, 3-dihydroxy group (Compd. No. 10 and 16–20 in Table I), which are able to …
Number of citations: 3 www.jstage.jst.go.jp
PBD de la Mare, H Suzuki - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
Structures for the chlorination products of 1-naphthol and some of its derivatives have been clarified by the use of ultraviolet spectroscopy, by which 1-oxo-1,4-dihydronaphthalenes can …
Number of citations: 4 pubs.rsc.org
NB Krishnamurthy, VA Vijayan - Entomon, 1979 - hero.epa.gov
HEEP COPYRIGHT: BIOL ABS. Chlorinated naphthalenes are polycyclic hydrocarbons of industrial importance and some are pollutants. 2, 4-Dichloro-1-naphthol was tested to evaluate …
Number of citations: 1 hero.epa.gov
L Messineo - Archives of Biochemistry and Biophysics, 1966 - Elsevier
2,4-Dichloro-1-naphthol in alkaline solution becomes red on standing. It becomes red also upon addition of small concentrations of NaOCl and fades when higher concentrations of …
Number of citations: 78 www.sciencedirect.com
K Mishima, K Matsuyama, S Takarabe - Fukuoka Daigaku Kogaku Shuho, 1999 - osti.gov
Harmful chemical, such as 2,4-dichloro-1-naphthol was separated from lipid solutions by utilizing supercritical fluid chromatography (SFC). The analysis of 2,4-dichloro-1-naphthol and …
Number of citations: 0 www.osti.gov
JS Hogg, DH Lohmann… - Canadian Journal of …, 1961 - cdnsciencepub.com
The kinetics of reaction between 2,2-diphenyl-1-picrylhydrazyl (DPPH) and a wide variety of phenols have been studied. The rate of disappearance of DPPH is of first order with respect …
Number of citations: 129 cdnsciencepub.com
R Kobayashi, Y Tashima - Analytical biochemistry, 1989 - Elsevier
A method which allows the highly sensitive and simple immunodetection of antigen-antibody complexes on nitrocellulose papers has been developed. The method is a modification of …
Number of citations: 45 www.sciencedirect.com
L Yang, G Liu, M Zheng, R Jin, Y Zhao… - … Science & Technology, 2017 - ACS Publications
Environmentally persistent free radicals (EPFRs) are emerging pollutants that can adversely affect human health. Although the pivotal roles of metal oxides in EPFR formation have …
Number of citations: 86 pubs.acs.org
H Benmoussa, G Martin, F Tonnard, Y Richard… - Water Res, 1986 - hero.epa.gov
… RRM BACTERIA PHENOL 2 4 5 TRICHLOROPHENOL 1 NAPHTHOL 2 CHLORO-1-NAPHTHOL 4 CHLORO-1-NAPHTHOL METHANOL 2 4 DICHLORO-1-NAPHTHOL WASTEWATER …
Number of citations: 14 hero.epa.gov

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